
9-芴酮-2-羧酸
描述
Synthesis Analysis
The synthesis of 9-Fluorenone-2-carboxylic acid involves the introduction of a hydrophobic group at position 7, generating new tubulin binders. This process starts from 2,7-dibromo-fluorenone as the starting material. Such modification is designed based on modeling studies and confirmed through various tests, including antiproliferative activity on cell lines, fluorescent microscopy, flow cytometry, and sedimentation assays (Calogero et al., 2013).
Molecular Structure Analysis
Comprehensive theoretical and experimental studies, including FTIR and FT-Raman spectral analysis, have been carried out to understand the molecular structure of 9-Fluorenone-2-carboxylic acid (9F2CA). These studies utilized DFT/B3LYP methods and provided detailed information on the equilibrium molecular geometry, harmonic vibrational frequencies, infrared and Raman intensities, along with nuclear magnetic resonance (NMR) chemical shifts, helping in reliable assignment of observed bands in the spectra (Kandasamy et al., 2013).
Chemical Reactions and Properties
Research on 10-diazo-9(10H)-phenanthrenone in aqueous solution revealed the formation of fluorene-9-carboxylic acid as a major reaction product through photo-Wolff reaction, hydration, and subsequent ketonization processes. These findings are critical for understanding the chemical behavior and reaction pathways of related fluorene compounds in various conditions (Andraos et al., 1997).
Physical Properties Analysis
In the study of fluorene-9-carboxylic acid, crystallographic analysis revealed two crystallographically independent sets of molecules, showcasing hydrogen bonding of the cyclic dimer type and disordering within the carboxyl groups. These insights provide a deeper understanding of the solid-state structure and interactions within the compound (Blackburn et al., 1996).
Chemical Properties Analysis
The chemical properties of 9-Fluorenone-2-carboxylic acid derivatives, such as acid-triggered "switch on" of fluorophores, have been explored through synthesis and characterization studies. These compounds exhibit fluorescence "off-on" behavior in response to variable acid concentrations, demonstrating their potential as acid-sensing fluorophores and indicators in acidic environments (Wang et al., 2005).
科学研究应用
光照射合成中的催化作用
9-芴酮-2-羧酸在9-芴酮的光照射合成中起着至关重要的作用。该过程涉及使用基于2-芳基苯并[d]噁唑的铱配合物作为双重用途催化剂。 9-芴酮的形成伴随着非典型的氢气析出反应 .
水性有机氧化还原液流电池
9-芴酮-2-羧酸用于开发水性有机氧化还原液流电池。 芴酮核心分子上的极性羧酸官能团使它在碱性条件下具有良好的溶解性 .
实验室化学品
在不同行业的检测
已开发出不同的方法来检测包括9-芴酮-2-羧酸在内的各种羧酸,这些羧酸在医药、化妆品和食品添加剂等各个行业都有应用 .
扭曲的1,1’-二溴联芴的制备
安全和危害
作用机制
Target of Action
This compound is a derivative of fluorenone, a polycyclic aromatic hydrocarbon . .
Mode of Action
It’s known that many polycyclic aromatic hydrocarbons exert their effects through interactions with cellular macromolecules, potentially leading to changes in cellular function .
Biochemical Pathways
9-Fluorenone-2-carboxylic acid is a metabolite in the degradation pathway of fluoranthene, a four-ring polycyclic aromatic hydrocarbon . The degradation is initiated at the C1-C2 position of the compound ring via oxygenation and ring cleavage to form 9-oxo-9H-fluorene-1-carboxylic acid before undergoing ring cleavage to yield fluorenone . This then proceeds through the ß-Ketoadipate pathway via benzene-1,2,3-tricarboxylic acid .
Result of Action
As a derivative of fluorenone, it may share some of the biological activities associated with fluorenone and other polycyclic aromatic hydrocarbons .
Action Environment
The action of 9-Fluorenone-2-carboxylic acid can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and light conditions could potentially affect the stability and efficacy of this compound . .
属性
IUPAC Name |
9-oxofluorene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCTXUUKONLPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229062 | |
| Record name | 9-Oxofluoren-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
784-50-9 | |
| Record name | Fluorenone-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Oxofluoren-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 784-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 784-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Oxofluoren-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-oxofluoren-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 9-fluorenone-2-carboxylic acid interesting for developing new drugs?
A: Research suggests that introducing a hydrophobic group at position 7 of 9-fluorenone-2-carboxylic acid can create compounds that bind to tubulin. [] Tubulin is a protein crucial for cell division, and disrupting its function is a strategy for developing anti-cancer drugs. This discovery makes 9-fluorenone-2-carboxylic acid an attractive starting point for designing novel tubulin-targeting agents.
Q2: How does the structure of 9-fluorenone-2-carboxylic acid influence its interaction with water molecules?
A: Studies employing two-dimensional infrared (2D-IR) spectroscopy and molecular dynamics (MD) simulations revealed that the position of the carboxylic acid group on the 9-fluorenone scaffold significantly affects its hydration dynamics. [] Specifically, 9-fluorenone-2-carboxylic acid shows distinct hydrogen-bond dynamics with water compared to its isomer, 9-fluorenone-4-carboxylic acid. This difference arises from the altered hydration structure around the CO group caused by the change in the carboxylic acid group's position.
Q3: Has 9-fluorenone-2-carboxylic acid demonstrated any phototoxic properties?
A: While benzophenone, a structurally related compound, exhibits phototoxicity, research indicates that 9-fluorenone-2-carboxylic acid does not share this property. [] In an in vitro photohaemolysis assay, 9-fluorenone-2-carboxylic acid did not induce phototoxicity, highlighting the significant impact of even minor structural modifications on the phototoxic behavior of these compounds.
Q4: What are the common synthetic applications of 9-fluorenone-2-carboxylic acid?
A: 9-Fluorenone-2-carboxylic acid serves as a versatile building block in organic synthesis. [, ] Researchers have successfully utilized it as a starting material to synthesize diverse compounds, including:
- 1,3,4-oxadiazole derivatives: These heterocyclic compounds are prepared by reacting the acid hydrazide of 9-fluorenone-2-carboxylic acid with various substituted benzoic acids, formic acid, phenyl isocyanate, and carbon disulfide. []
- Molecular tweezers: Esterifying 9-fluorenone-2-carboxylic acid with a U-shaped, tetraetheno-bridged dicyclopenta[b,i]anthracenediol platform molecule led to the formation of molecular tweezers. [] These tweezers are molecules designed to bind to specific guest molecules with high selectivity.
Q5: Are there any environmental concerns associated with 9-fluorenone-2-carboxylic acid?
A: While the provided research papers don't offer specific information on the environmental impact of 9-fluorenone-2-carboxylic acid, one study mentions its presence as an impurity in the industrial production of terephthalic acid. [] This finding highlights the need for efficient purification processes and responsible waste management to minimize potential environmental risks associated with this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

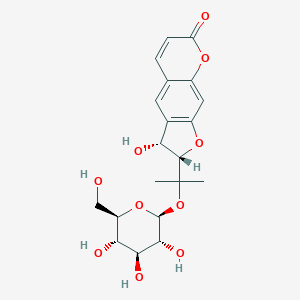

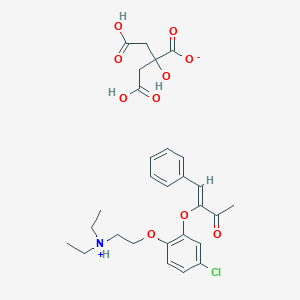
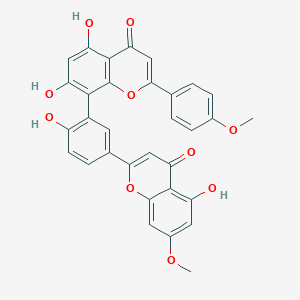
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)
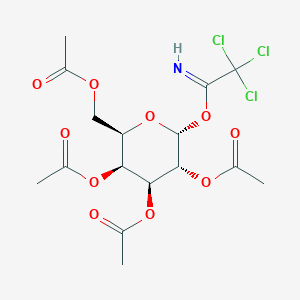
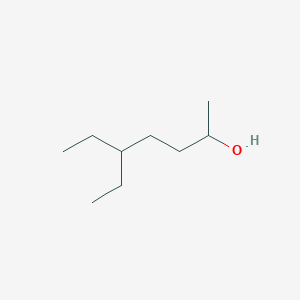
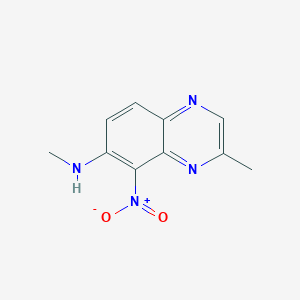
![6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol](/img/structure/B17334.png)
![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)

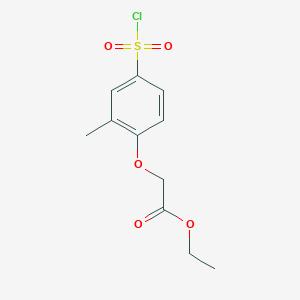
![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)